molecular formula C6H14ClNO2S B14564403 Hexan-3-ylsulfamyl chloride CAS No. 61538-06-5

Hexan-3-ylsulfamyl chloride

Cat. No.: B14564403
CAS No.: 61538-06-5
M. Wt: 199.70 g/mol
InChI Key: GLJRFNCEUNGATM-UHFFFAOYSA-N
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Description

Hexan-3-ylsulfamyl chloride is an organic compound that belongs to the class of sulfamyl chlorides These compounds are characterized by the presence of a sulfamyl group (-SO2NH2) attached to a chloride atom

Preparation Methods

Synthetic Routes and Reaction Conditions

Hexan-3-ylsulfamyl chloride can be synthesized through several methods. One common approach involves the reaction of hexan-3-amine with chlorosulfonic acid. The reaction typically proceeds under controlled conditions to prevent overreaction and degradation of the product. The general reaction is as follows:

Hexan-3-amine+Chlorosulfonic acidHexan-3-ylsulfamyl chloride+Hydrogen chloride\text{Hexan-3-amine} + \text{Chlorosulfonic acid} \rightarrow \text{this compound} + \text{Hydrogen chloride} Hexan-3-amine+Chlorosulfonic acid→Hexan-3-ylsulfamyl chloride+Hydrogen chloride

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent product quality and yield. The use of catalysts and optimized reaction conditions can further enhance the efficiency of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

Hexan-3-ylsulfamyl chloride undergoes various chemical reactions, including:

    Nucleophilic Substitution: The chloride atom can be replaced by other nucleophiles, such as amines or alcohols, leading to the formation of new compounds.

    Hydrolysis: In the presence of water, this compound can hydrolyze to form hexan-3-amine and sulfur dioxide.

    Oxidation and Reduction: The sulfamyl group can undergo oxidation or reduction reactions, depending on the reagents and conditions used.

Common Reagents and Conditions

    Nucleophilic Substitution: Common reagents include amines, alcohols, and thiols. The reactions are typically carried out in polar solvents such as acetonitrile or dimethylformamide.

    Hydrolysis: Water or aqueous solutions are used, often under acidic or basic conditions to facilitate the reaction.

    Oxidation and Reduction: Reagents such as hydrogen peroxide (oxidation) or sodium borohydride (reduction) are commonly employed.

Major Products Formed

    Nucleophilic Substitution: Depending on the nucleophile, products such as hexan-3-ylsulfamyl amines or ethers can be formed.

    Hydrolysis: The primary products are hexan-3-amine and sulfur dioxide.

    Oxidation and Reduction: Products vary based on the specific reaction but may include sulfonic acids or reduced sulfamyl derivatives.

Scientific Research Applications

Hexan-3-ylsulfamyl chloride has several applications in scientific research:

    Organic Synthesis: It serves as an intermediate in the synthesis of various organic compounds, including pharmaceuticals and agrochemicals.

    Medicinal Chemistry: The compound is used in the development of potential drug candidates, particularly those targeting sulfamyl-related pathways.

    Material Science: this compound is employed in the modification of polymers and other materials to enhance their properties.

Mechanism of Action

The mechanism of action of hexan-3-ylsulfamyl chloride involves its reactivity with nucleophiles and its ability to undergo various chemical transformations. The sulfamyl group can interact with biological molecules, potentially inhibiting or modifying their function. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Hexan-3-ylsulfamyl chloride can be compared with other sulfamyl chlorides, such as:

  • Butan-2-ylsulfamyl chloride
  • Pentylsulfamyl chloride
  • Heptan-4-ylsulfamyl chloride

These compounds share similar chemical properties but differ in their alkyl chain length, which can influence their reactivity and applications. This compound is unique due to its specific chain length, which may offer distinct advantages in certain synthetic and medicinal applications.

Properties

CAS No.

61538-06-5

Molecular Formula

C6H14ClNO2S

Molecular Weight

199.70 g/mol

IUPAC Name

N-hexan-3-ylsulfamoyl chloride

InChI

InChI=1S/C6H14ClNO2S/c1-3-5-6(4-2)8-11(7,9)10/h6,8H,3-5H2,1-2H3

InChI Key

GLJRFNCEUNGATM-UHFFFAOYSA-N

Canonical SMILES

CCCC(CC)NS(=O)(=O)Cl

Origin of Product

United States

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